- A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSO, Synlett, 2016, 27(12), 1806-1809

Cas no 92-46-6 (6-Chloro-2-methylquinoline)

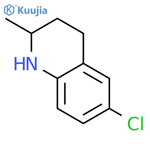

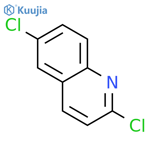

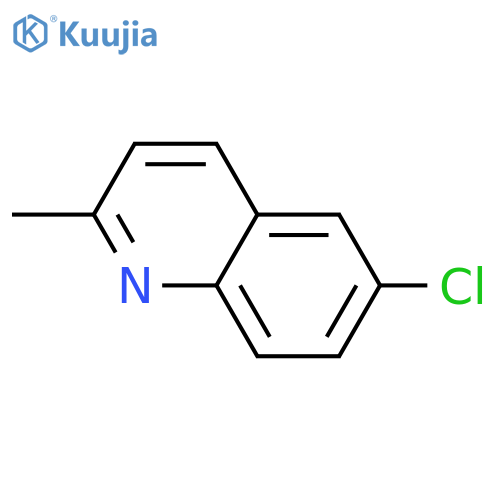

6-Chloro-2-methylquinoline structure

商品名:6-Chloro-2-methylquinoline

6-Chloro-2-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2-methylquinoline

- 2-Methyl-6-chloroquinoline

- 6-Chloroquinaldine

- Quinoline,6-chloro-2-methyl-

- Quinoline, 6-chloro-2-methyl-

- OCCIBGIEIBQGAJ-UHFFFAOYSA-N

- 6-chloro-2-methyl-quinoline

- 6-CHLORO-2-methyl QUINOLINE

- FCH931779

- 5623AC

- STK396250

- VQ10297

- AX8012679

- ST50407905

- 051C735

- 6-Chloro-2-methylquinoline (ACI)

- Quinaldine, 6-chloro- (6CI, 7CI, 8CI)

- MFCD00051735

- F17611

- AS-48060

- C3108

- CS-0113039

- DB-057307

- SCHEMBL229173

- 6-Chloro-2-methylquinoline, 97%

- DTXSID70238818

- 92-46-6

- SB67509

- AKOS005203000

- SY049754

-

- MDL: MFCD00051735

- インチ: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3

- InChIKey: OCCIBGIEIBQGAJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C2C(N=C(C)C=C2)=CC=1

計算された属性

- せいみつぶんしりょう: 177.03500

- どういたいしつりょう: 177.034527

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.225

- ゆうかいてん: 94-98 °C (lit.)

- ふってん: 278.2°C at 760 mmHg

- フラッシュポイント: 148.7°C

- 屈折率: 1.634

- PSA: 12.89000

- LogP: 3.19660

- ようかいせい: 未確定

- かんど: Light Sensitive

6-Chloro-2-methylquinoline セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S39

-

危険物標識:

- リスク用語:R22; R37/38; R41

- 危険レベル:IRRITANT

6-Chloro-2-methylquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-2-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C602038-100mg |

6-Chloro-2-methylquinoline |

92-46-6 | 100mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM228235-100g |

6-Chloro-2-methylquinoline |

92-46-6 | 98% | 100g |

$413 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76605-1g |

6-Chloro-2-methylquinoline |

92-46-6 | 98% | 1g |

¥188.0 | 2023-09-05 | |

| TRC | C602038-1g |

6-Chloro-2-methylquinoline |

92-46-6 | 1g |

$ 80.00 | 2022-06-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-25G |

6-Chloro-2-methylquinoline |

92-46-6 | 25g |

¥2691.06 | 2023-12-01 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05320-5g |

6-Chloro-2-methylquinoline, 98+% |

92-46-6 | 98+% | 5g |

¥5979.00 | 2023-03-06 | |

| eNovation Chemicals LLC | Y1015037-5g |

6-Chloro-2-methylquinoline |

92-46-6 | 98.0% | 5g |

$80 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-5G |

6-Chloro-2-methylquinoline |

92-46-6 | 97% | 5G |

¥809.33 | 2022-02-24 | |

| Fluorochem | 018454-1g |

6-Chloroquinaldine |

92-46-6 | 99% | 1g |

£16.00 | 2022-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05320-1g |

6-Chloro-2-methylquinoline, 98+% |

92-46-6 | 98+% | 1g |

¥1682.00 | 2023-03-06 |

6-Chloro-2-methylquinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide , Ferrous chloride Solvents: p-Xylene ; 24 h, 1 bar, 110 °C

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

リファレンス

- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives, Synthetic Communications, 2010, 40(15), 2336-2340

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ; 22 h, 150 °C

リファレンス

- Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles, Angewandte Chemie, 2016, 55(40), 12224-12227

ごうせいかいろ 6

はんのうじょうけん

1.1 Catalysts: Iron , Ruthenium Solvents: Ethanol , Water ; 3 MPa, 200 °C

リファレンス

- A simple continuous reaction for the synthesis of quinoline compounds, Green Chemistry, 2022, 24(4), 1714-1720

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 12 h, 80 °C

リファレンス

- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers, Tetrahedron Letters, 2014, 55(15), 2406-2409

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 40 °C; overnight, reflux

リファレンス

- Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reaction, Magnetic Resonance in Chemistry, 2016, 54(8), 677-683

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: 12-Tungstophosphoric acid ; 11 min

リファレンス

- Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid, Tetrahedron Letters, 2006, 47(11), 1783-1785

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ; 2 min, rt; 15 min, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides, Synthesis, 2017, 49(1), 188-194

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ; 5 min; 3 h, 120 °C

リファレンス

- Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalyst, Heterocycles, 2016, 92(12), 2213-2224

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Alumina , Hydrochloric acid ; 10 min

リファレンス

- One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

ごうせいかいろ 14

はんのうじょうけん

1.1 Catalysts: 1,10-Phenanthroline , Palladium diacetate Solvents: Methanol ; 36 h, 25 °C

リファレンス

- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization, Organic Letters, 2008, 10(2), 173-175

ごうせいかいろ 15

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352

ごうせいかいろ 16

はんのうじょうけん

1.1 Catalysts: Sodium tert-butoxide , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 8 h, 70 °C

リファレンス

- Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

ごうせいかいろ 17

はんのうじょうけん

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ; 8 h, 150 °C; 150 °C → 20 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C

リファレンス

- Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts, Russian Federation, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Acetic acid , Iron ; 2 h, reflux

リファレンス

- Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives, Tetrahedron Letters, 2010, 51(40), 5234-5237

ごうせいかいろ 19

はんのうじょうけん

1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux

リファレンス

- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst, Angewandte Chemie, 2013, 52(27), 6983-6987

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ; 10 h, 100 °C

リファレンス

- Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-Heterocycles, ChemistrySelect, 2020, 5(38), 11811-11816

6-Chloro-2-methylquinoline Raw materials

- Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-methyl-

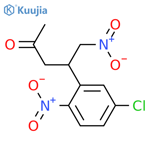

- 2-Pentanone, 4-(5-chloro-2-nitrophenyl)-5-nitro-

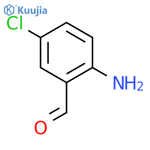

- 2-Amino-5-chlorobenzaldehyde

- Quinoline, 6-chloro-, 1-oxide

- 1,2-Bis(4-chlorophenyl)diazene

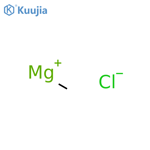

- Methylmagnesium Chloride (3M in THF)

- 2,6-Dichloroquinoline

- methyl(triphenyl)phosphonium;iodide

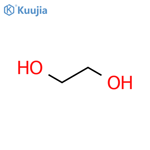

- Ethylene Glycol, Dehydrated

- Benzenemethanol, 2-amino-5-chloro-α-2-propen-1-yl-

6-Chloro-2-methylquinoline Preparation Products

6-Chloro-2-methylquinoline 関連文献

-

Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505

-

Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931

-

L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265

-

Aparup Paul,Soumen Mistri,Apurba Bhunia,Soumen Manna,Horst Puschmann,Subal Chandra Manna RSC Adv. 2016 6 60487

-

Jagadish Das,Mari Vellakkaran,Debasis Banerjee Chem. Commun. 2019 55 7530

92-46-6 (6-Chloro-2-methylquinoline) 関連製品

- 1355151-93-7(1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]-)

- 919211-74-8(5-bromo-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide)

- 18167-41-4(2-(allyloxy)benzohydrazide)

- 149930-92-7(Boc-D-2-amino-4-bromo-4-pentenoic acid)

- 743456-82-8(3-chloro-5-ethoxy-4-propoxybenzaldehyde)

- 896307-61-2(N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylethane-1-sulfonamide)

- 1257072-82-4(2-chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine)

- 2229483-55-8(1-(2-chloro-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one)

- 2227864-42-6(methyl (3S)-3-(1-ethenyl-1H-pyrazol-4-yl)-3-hydroxypropanoate)

- 1207045-99-5(1-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}-3-(thiophen-2-yl)methylurea)

推奨される供給者

atkchemica

(CAS:92-46-6)6-Chloro-2-methylquinoline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:92-46-6)6-Chloro-2-methylquinoline

清らかである:99%

はかる:25g

価格 ($):281.0